5- to 10-Fold Superior In Vitro Potency of TBA-354 vs. PA-824 as Monotherapy
In monotherapy studies against Mycobacterium tuberculosis, TBA-354 demonstrates 5- to 10-fold greater potency than PA-824, establishing a clear differentiation in intrinsic antimycobacterial activity [1].
| Evidence Dimension | In vitro potency (fold difference) |
|---|---|
| Target Compound Data | 5- to 10-fold more potent than PA-824 |
| Comparator Or Baseline | PA-824 (baseline reference) |
| Quantified Difference | 5- to 10-fold increase in potency |
| Conditions | In vitro susceptibility testing against M. tuberculosis |
Why This Matters
This potency advantage translates to lower required doses to achieve equivalent bacterial killing, a critical parameter for minimizing toxicity and pill burden in regimen development.
- [1] Tasneen, R., et al. Contribution of the nitroimidazoles PA-824 and TBA-354 to the activity of novel regimens in murine models of tuberculosis. Antimicrob. Agents Chemother. 2015, 59(1), 129-135. View Source
